10H-Phenothiazin-2-amine

Catalog No.
S3339670
CAS No.
32338-15-1
M.F
C12H10N2S
M. Wt
214.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10H-Phenothiazin-2-amine

CAS Number

32338-15-1

Product Name

10H-Phenothiazin-2-amine

IUPAC Name

10H-phenothiazin-2-amine

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

InChI

InChI=1S/C12H10N2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H,13H2

InChI Key

BVXNSTQKLRXXEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N
  • Chemical Properties and Derivatives

    Research focus seems to be on the characterization of the core structure and its derivatives. Studies exist that explore the synthesis and properties of 10H-Phenothiazin-2-amine and related compounds [, ].

  • Potential Applications

    Due to the structural similarity to Phenothiazine, a well-known class of drugs, 10H-Phenothiazin-2-amine might hold potential for future research in medicinal chemistry. Phenothiazines have various applications, including acting as antipsychotics, antiemetics, and antihistamines []. However, further studies are needed to determine if 10H-Phenothiazin-2-amine possesses similar properties.

10H-Phenothiazin-2-amine is a heterocyclic compound belonging to the phenothiazine family, characterized by its unique structure that includes a sulfur atom and two nitrogen atoms within its ring system. The molecular formula for 10H-Phenothiazin-2-amine is C₁₂H₁₀N₂S, and it features a phenothiazine backbone with an amine group at the second position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various pharmacologically active derivatives.

Due to the reactive nature of its amine group and the sulfur atom in the phenothiazine ring. Key reactions include:

  • Alkylation: The amine group can undergo alkylation, allowing for the introduction of various substituents, which can modify its biological activity.
  • Oxidation and Reduction: The sulfur atom may be oxidized or reduced, affecting the electronic properties of the compound.
  • Cross-Coupling Reactions: Methods involving cross-coupling with haloarenes can be employed to synthesize more complex derivatives .

Research indicates that 10H-Phenothiazin-2-amine exhibits significant biological activity, particularly in the context of neuropharmacology. It is known to interact with dopamine receptors, making it a candidate for antipsychotic drug development. Additionally, derivatives of phenothiazine compounds have been shown to possess:

  • Antimicrobial Properties: Some studies suggest efficacy against various bacterial strains.
  • Antiparasitic Activity: Certain derivatives are under investigation for their potential use against parasitic infections .

Several methods exist for synthesizing 10H-Phenothiazin-2-amine:

  • Cyclization of Diphenylamine and Sulfur: This classical method involves reacting diphenylamine with sulfur to form phenothiazine, which can then be further modified to obtain 10H-Phenothiazin-2-amine.
  • Cross-Coupling Reactions: Recent advancements have introduced methods that utilize cross-coupling techniques with substituted anilines and haloarenes, followed by sulfur insertion to form the phenothiazine ring .
  • Reductive Amination: This method allows for selective alkylation at specific positions within the molecule, enhancing the yield of desired products without using harsh reagents .

10H-Phenothiazin-2-amine has several applications in both medicinal chemistry and industrial contexts:

  • Pharmaceutical Development: As a precursor for antipsychotic medications and other therapeutic agents.
  • Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.
  • Electrochemical Sensors: Certain derivatives can be polymerized into conductive materials for use in biosensors .

Several compounds share structural similarities with 10H-Phenothiazin-2-amine but differ in their functional groups or biological activities. Here are some notable examples:

Compound NameStructure TypeKey Differences
PhenothiazineParent CompoundLacks amine substitution; serves as a base structure
ChlorpromazineAntipsychoticContains a chlorinated side chain; higher potency
PromethazineAntihistamineFeatures a propyl side chain; primarily used for allergies
Methylene BlueDye/AntimalarialDifferent application focus; used in staining and as an antimalarial
ThioridazineAntipsychoticContains thioether; used in psychiatric treatment

10H-Phenothiazin-2-amine is unique due to its specific amine substitution at the second position, which influences its pharmacological profile compared to other phenothiazine derivatives. This structural feature may enhance its selectivity towards certain biological targets while minimizing side effects associated with broader-spectrum compounds like chlorpromazine and promethazine.

XLogP3

3.5

Wikipedia

10H-Phenothiazin-2-amine

Dates

Modify: 2024-02-18

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